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Compound of Interest

Compound Name: tris-NTA Biotin

CAS No.: 1070867-85-4

Cat. No.: B12053900

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize non-

specific binding when using Tris-NTA Biotin for high-affinity capture of His-tagged molecules.

Troubleshooting Guide: Reducing Non-Specific
Binding
High non-specific binding (NSB) can obscure true binding signals and lead to inaccurate kinetic

data. The following guide provides a systematic approach to identifying and mitigating the

common causes of NSB in assays utilizing Tris-NTA Biotin.

Initial Assessment of Non-Specific Binding

Before optimizing your assay, it is crucial to determine the extent of non-specific binding. This

can be achieved by a simple control experiment:

Analyte Injection over a Bare Surface: Flow your analyte over the sensor surface without the

immobilized Tris-NTA Biotin or the captured His-tagged protein. A significant signal in this
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control experiment indicates that the analyte is interacting non-specifically with the sensor

surface itself.

If significant NSB is observed, consult the following troubleshooting table for potential causes

and recommended solutions.
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Problem Potential Cause Recommended Solution

High background signal on the

reference surface

Electrostatic Interactions:

Charged analytes can interact

non-specifically with the sensor

surface.

Increase the salt concentration

in the running buffer (e.g., up

to 500 mM NaCl) to shield

electrostatic interactions.[1]

Adjust the pH of the running

buffer away from the isoelectric

point of the analyte to reduce

its net charge.

Hydrophobic Interactions:

Hydrophobic patches on the

analyte can bind to the sensor

surface.

Add a non-ionic surfactant,

such as Tween-20 (0.005% to

0.1%), to the running buffer to

disrupt hydrophobic

interactions.[1]

Signal drift or non-specific

binding of analyte to the

capture surface

Insufficient Blocking:

Unoccupied sites on the

sensor surface can lead to

non-specific binding.

Include a blocking protein like

Bovine Serum Albumin (BSA)

at a concentration of 0.5 to 2

mg/ml in the running buffer.[1]

Non-specific binding to Tris-

NTA: Some proteins may

exhibit weak, non-specific

interactions with the Ni-NTA

chelate.

Add a low concentration of

imidazole (5-50 mM) to the

binding and wash buffers.[2]

This will compete with low-

affinity non-specific

interactions without

significantly disrupting the

high-affinity Tris-NTA:His-tag

binding. A concentration of 45

mM imidazole has been shown

to significantly improve purity

in Ni-NTA purification.

Analyte aggregation

The analyte may be forming

aggregates that bind non-

specifically.

Increase the salt concentration

or add a non-ionic detergent to

the buffer to improve analyte

solubility.
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His-tag inaccessibility

The His-tag on the target

protein may be partially or fully

buried, leading to weak or no

specific binding and a higher

proportion of non-specific

signal.

Consider re-engineering the

protein with the His-tag at a

different terminus or adding a

flexible linker between the

protein and the tag.

Frequently Asked Questions (FAQs)
Q1: What is Tris-NTA Biotin and why is it used?

Tris-NTA Biotin is a high-affinity reagent for capturing hexahistidine (His6)-tagged proteins. It

consists of three nitrilotriacetic acid (NTA) groups complexed with nickel ions (Ni-NTA), which

collectively bind to a His-tag with a much higher affinity (in the nanomolar range) than

traditional mono-NTA reagents (micromolar range). The biotin moiety allows for easy and stable

immobilization onto streptavidin-coated surfaces, making it ideal for applications like Surface

Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Q2: How do I choose the right concentration of additives like BSA and Tween-20?

The optimal concentration of additives should be determined empirically for each specific

assay. However, a good starting point is:

BSA: 0.5 - 2 mg/ml

Tween-20: 0.005% - 0.1% (v/v)

It's important to test a range of concentrations to find the best balance between reducing non-

specific binding and not interfering with the specific interaction of interest.

Q3: Will imidazole disrupt the binding of my His-tagged protein to Tris-NTA Biotin?

While high concentrations of imidazole will compete with and disrupt the His-tag binding, low to

moderate concentrations (5-50 mM) can be beneficial. These concentrations are often

sufficient to displace weakly interacting, non-specific proteins without significantly affecting the

high-affinity binding of the His-tagged protein to the Tris-NTA moiety. The optimal imidazole

concentration should be determined experimentally.
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Q4: Can I regenerate a sensor surface with immobilized Tris-NTA Biotin?

The biotin-streptavidin interaction is very strong and generally not reversible. However, the Ni-

NTA:His-tag interaction can be disrupted. A common method for regenerating the surface to

remove the captured His-tagged protein is to use a pulse of a chelating agent like EDTA (e.g.,

350 mM) to strip the Ni2+ ions, which releases the His-tagged protein. The surface can then be

recharged with NiCl2 before capturing a new His-tagged protein.

Quantitative Data Summary
The following tables provide a summary of commonly used concentrations for buffer additives

to reduce non-specific binding.

Table 1: Common Buffer Additives and Their Recommended Concentrations

Additive

Recommended

Concentration

Range

Primary Function Reference

Bovine Serum

Albumin (BSA)
0.5 - 2 mg/ml

Protein blocker,

prevents binding to

surfaces

Tween-20 0.005% - 0.1% (v/v)

Non-ionic surfactant,

reduces hydrophobic

interactions

Sodium Chloride

(NaCl)
up to 500 mM

Reduces electrostatic

interactions

Imidazole 5 - 50 mM
Reduces non-specific

binding to Ni-NTA

Table 2: Example of Imidazole Optimization for Purity

This table is adapted from a study optimizing His-tagged protein purification and illustrates the

trade-off between purity and yield with increasing imidazole concentrations.
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Imidazole

Concentration in

Binding Buffer

Purity of Eluted

Protein

Yield of Eluted

Protein
Reference

5 mM Low High

50 mM High Good

100 mM High Reduced

200 mM High Significantly Reduced

Experimental Protocols
Protocol 1: Reducing Non-Specific Binding in a Surface
Plasmon Resonance (SPR) Experiment using Tris-NTA
Biotin
This protocol outlines a general workflow for an SPR experiment aimed at minimizing non-

specific binding.

1. Surface Preparation:

Immobilize streptavidin on a suitable sensor chip (e.g., a carboxymethyl dextran surface)
according to the manufacturer's instructions.
Inject Tris-NTA Biotin over the streptavidin surface to achieve the desired immobilization
level.
Charge the Tris-NTA surface with a pulse of NiCl2 (e.g., 10 mM).

2. His-tagged Ligand Capture:

Inject the His-tagged ligand in a running buffer (e.g., HBS-EP+). The buffer may be
supplemented with additives as determined from optimization experiments (see step 3).
Allow sufficient association time for stable capture.
A short wash step with the running buffer will remove any unbound ligand.

3. Optimization of Running Buffer:
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To minimize non-specific binding of the analyte, systematically test the effect of adding the
following to your running buffer:
BSA: Start with 1 mg/ml.
Tween-20: Start with 0.05%.
NaCl: Test a range from 150 mM to 500 mM.
Imidazole: If non-specific binding to the Tris-NTA surface is suspected, test a range from 5
mM to 50 mM.
Perform control experiments by injecting the analyte over a reference surface (streptavidin
only) and a Tris-NTA surface without the captured ligand to assess the effectiveness of each
additive.

4. Analyte Binding Assay:

Once the optimal running buffer is determined, inject a series of analyte concentrations over
the captured ligand surface and the reference surface.
Monitor the binding response in real-time.

5. Data Analysis:

Subtract the reference channel data from the active channel data.
Fit the resulting sensorgrams to an appropriate binding model to determine kinetic
parameters (ka, kd, and KD).

Visualizations

Surface Preparation Binding Assay Data Analysis

Immobilize Streptavidin Immobilize Tris-NTA Biotin Charge with NiCl2 Capture His-tagged Ligand Optimize Running Buffer
(BSA, Tween-20, NaCl, Imidazole) Inject Analyte Reference Subtraction Kinetic Analysis (ka, kd, KD)

Click to download full resolution via product page

Caption: Experimental workflow for a Tris-NTA Biotin based binding assay.
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Caption: Specific vs. non-specific binding and mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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